molecular formula C12H11NO B170209 2-Hydroxymethyl-6-phenylpyridine CAS No. 162614-73-5

2-Hydroxymethyl-6-phenylpyridine

Cat. No. B170209
Key on ui cas rn: 162614-73-5
M. Wt: 185.22 g/mol
InChI Key: IZRZBIMBCUEUNV-UHFFFAOYSA-N
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Patent
US06090812

Procedure details

4.5 g of 2-phenyl-6-(acetoxymethyl)-pyridine (20 mmol) was treated with an aqueous HCl solution (15%, 10 ml) and the mixture was heated at reflux temperature while stirring. After 30 minutes the reaction mixture was concentrated with the aid of an oil pump (10 mm) at 40° C., CH3CN was added, and the mixture was evaporated to dryness in vacuo and yielded 2-phenyl-6-(hydroxymethyl)-pyridine (3.0 g, 80%) as an oil.
Name
2-phenyl-6-(acetoxymethyl)-pyridine
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:12]=[CH:11][CH:10]=[C:9]([CH2:13][O:14]C(=O)C)[N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>Cl>[C:1]1([C:7]2[CH:12]=[CH:11][CH:10]=[C:9]([CH2:13][OH:14])[N:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
2-phenyl-6-(acetoxymethyl)-pyridine
Quantity
4.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NC(=CC=C1)COC(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
CONCENTRATION
Type
CONCENTRATION
Details
After 30 minutes the reaction mixture was concentrated with the aid of an oil pump (10 mm) at 40° C.
Duration
30 min
ADDITION
Type
ADDITION
Details
CH3CN was added
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated to dryness in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC(=CC=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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